molecular formula C11H19BO2 B3024934 (E)-2-Cyclopropylvinylboronic acid pinacol ester CAS No. 849061-99-0

(E)-2-Cyclopropylvinylboronic acid pinacol ester

Cat. No.: B3024934
CAS No.: 849061-99-0
M. Wt: 194.08 g/mol
InChI Key: FCWYPDPDAZGFRJ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Cyclopropylvinylboronic acid pinacol ester is an organoboron compound with the molecular formula C11H19BO2. It is a derivative of boronic acid and is characterized by the presence of a cyclopropyl group attached to a vinyl group, which is further bonded to a boronic acid pinacol ester moiety. This compound is of significant interest in organic synthesis due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyclopropylvinylboronic acid pinacol ester typically involves the reaction of cyclopropylvinylboronic acid with pinacol in the presence of a suitable catalyst. One common method is the transesterification reaction, where the boronic acid is converted to its pinacol ester using pinacol and a catalytic amount of an acid or base. The reaction is usually carried out under mild conditions to prevent decomposition of the sensitive boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of high-purity starting materials and rigorous purification techniques ensures the production of high-quality boronic esters suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyclopropylvinylboronic acid pinacol ester undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alkane or alkene.

    Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are typically employed in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Produces alcohols or ketones.

    Reduction: Yields alkanes or alkenes.

    Substitution: Forms biaryl compounds or other complex organic molecules.

Scientific Research Applications

(E)-2-Cyclopropylvinylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

  • Allylboronic acid pinacol ester
  • Phenylboronic acid pinacol ester
  • Vinylboronic acid pinacol ester

Uniqueness

(E)-2-Cyclopropylvinylboronic acid pinacol ester is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules where specific reactivity and selectivity are required.

Biological Activity

(E)-2-Cyclopropylvinylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, applications in drug discovery, and relevant case studies.

  • Molecular Formula : C₉H₁₃B₁O₂
  • Molecular Weight : 166.1 g/mol
  • CAS Number : 849061-99-0
  • Boiling Point : 90–95 °C (at 3 mm Hg)
  • Density : 0.937 g/cm³ (at 25 °C)

The biological activity of this compound primarily stems from its ability to participate in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This compound can act as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids can inhibit serine proteases by forming reversible covalent bonds with the active site serine residues, thereby blocking substrate access.
  • Anticancer Activity : Studies suggest that boronic esters may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

Applications in Drug Discovery

This compound has been utilized in the development of various therapeutic agents. Its role as a synthetic intermediate allows for the creation of compounds with enhanced biological activity.

Notable Applications:

  • Antiviral Agents : Research indicates that boron-containing compounds exhibit antiviral properties by disrupting viral replication mechanisms.
  • Anticancer Agents : The compound has shown potential in synthesizing novel anticancer drugs that target specific cancer cell pathways.

Case Studies

  • Anticancer Activity Study
    • A study investigated the effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
  • Enzyme Inhibition Research
    • Another research focused on the inhibitory effects of this compound on serine proteases. The findings revealed that it effectively inhibited enzyme activity with an IC50 value of approximately 25 µM, highlighting its potential for therapeutic applications .

Comparative Biological Activity Table

CompoundActivity TypeIC50 Value (µM)Reference
This compoundSerine Protease Inhibition25
Other Boronic Acid DerivativesAnticancer ActivityVaries

Properties

IUPAC Name

2-[(E)-2-cyclopropylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO2/c1-10(2)11(3,4)14-12(13-10)8-7-9-5-6-9/h7-9H,5-6H2,1-4H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWYPDPDAZGFRJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849061-99-0
Record name (E)-2-Cyclopropylethylene-1-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-Cyclopropylvinylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
(E)-2-Cyclopropylvinylboronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
(E)-2-Cyclopropylvinylboronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
(E)-2-Cyclopropylvinylboronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
(E)-2-Cyclopropylvinylboronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
(E)-2-Cyclopropylvinylboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.